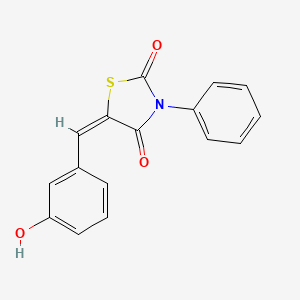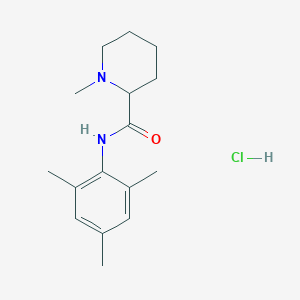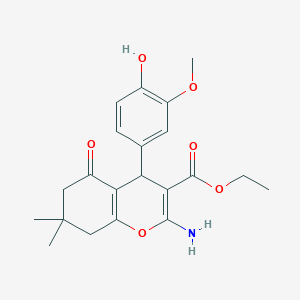![molecular formula C19H17FN2O4 B4896986 methyl N-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-N-methylglycinate](/img/structure/B4896986.png)
methyl N-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-N-methylglycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-N-methylglycinate (also known as FBMD-1) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the benzoxazole family and has a unique structure that makes it a promising candidate for various scientific studies.
Wirkmechanismus
The mechanism of action of FBMD-1 is not fully understood, but it is believed to interact with specific targets in cells, including enzymes and receptors. FBMD-1 has been shown to selectively bind to certain proteins and alter their activity, leading to changes in cellular processes.
Biochemical and Physiological Effects:
FBMD-1 has been shown to have various biochemical and physiological effects in cells. In cancer cells, FBMD-1 has been shown to induce cell death by disrupting the integrity of the mitochondrial membrane. In neurons, FBMD-1 has been shown to alter lipid droplet dynamics and affect cellular metabolism. These effects make FBMD-1 a promising tool for studying cellular processes and developing new therapies.
Vorteile Und Einschränkungen Für Laborexperimente
FBMD-1 has several advantages for lab experiments, including its high purity and stability, as well as its fluorescent properties, which make it a useful tool for imaging studies. However, FBMD-1 also has limitations, including its cost and the need for specialized equipment for its synthesis and use.
Zukünftige Richtungen
There are several future directions for research on FBMD-1. One area of interest is the development of new imaging techniques using FBMD-1 to study cellular processes in live cells. Another area of interest is the use of FBMD-1 in drug discovery, particularly in the development of new cancer therapies. Additionally, there is potential for the development of new synthetic methods for FBMD-1 that are more efficient and cost-effective. Overall, FBMD-1 is a promising compound with many potential applications in scientific research.
Synthesemethoden
The synthesis of FBMD-1 involves a multi-step process that includes the reaction of 2-(2-fluorobenzyl)phenol with phosgene to form 2-(2-fluorobenzyl)phenyl chloroformate. This intermediate is then reacted with N-methylglycine to produce the final product, methyl N-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-N-methylglycinate. This synthesis method has been optimized to produce high yields of pure FBMD-1.
Wissenschaftliche Forschungsanwendungen
FBMD-1 has shown potential in various scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, FBMD-1 has been used as a fluorescent probe to study the distribution and dynamics of lipid droplets in live cells. In cancer research, FBMD-1 has been used to develop new imaging techniques for detecting cancer cells. In drug discovery, FBMD-1 has been used as a tool to study the binding and activity of various enzymes and receptors.
Eigenschaften
IUPAC Name |
methyl 2-[[2-[(2-fluorophenyl)methyl]-1,3-benzoxazole-6-carbonyl]-methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-22(11-18(23)25-2)19(24)13-7-8-15-16(9-13)26-17(21-15)10-12-5-3-4-6-14(12)20/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCUBDDAFJNLHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)C1=CC2=C(C=C1)N=C(O2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(1-benzofuran-2-ylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4896915.png)



![N-ethyl-3-{[methyl(phenyl)amino]sulfonyl}benzamide](/img/structure/B4896953.png)
![3-chloro-N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4896964.png)


![N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine](/img/structure/B4896972.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide](/img/structure/B4896979.png)
![N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide](/img/structure/B4896990.png)

